molecular formula C9H7BrOS B2908213 6-bromo-3,4-dihydro-1H-2-benzothiopyran-4-one CAS No. 880553-98-0

6-bromo-3,4-dihydro-1H-2-benzothiopyran-4-one

Cat. No.: B2908213
CAS No.: 880553-98-0
M. Wt: 243.12
InChI Key: HPIUPYXHSHXTAW-UHFFFAOYSA-N
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Description

6-Bromo-3,4-dihydro-1H-2-benzothiopyran-4-one is a chemical compound with the molecular formula C9H7BrOS and a molecular weight of 243.12 g/mol It is characterized by the presence of a bromine atom at the 6th position of the benzothiopyran ring system

Preparation Methods

The synthesis of 6-bromo-3,4-dihydro-1H-2-benzothiopyran-4-one typically involves the bromination of 3,4-dihydro-2-benzothiopyran-4-one. The reaction is carried out under controlled conditions to ensure selective bromination at the 6th position. Industrial production methods may involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agents, with the reaction being conducted in an appropriate solvent such as acetic acid or dichloromethane .

Chemical Reactions Analysis

6-Bromo-3,4-dihydro-1H-2-benzothiopyran-4-one undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include:

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an appropriate solvent.

    Reduction: Sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

6-Bromo-3,4-dihydro-1H-2-benzothiopyran-4-one has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 6-bromo-3,4-dihydro-1H-2-benzothiopyran-4-one involves its interaction with specific molecular targets and pathways. The bromine atom and the carbonyl group play crucial roles in its reactivity and biological activity. The compound may interact with enzymes or receptors, leading to modulation of their activity and subsequent biological effects .

Comparison with Similar Compounds

6-Bromo-3,4-dihydro-1H-2-benzothiopyran-4-one can be compared with other similar compounds, such as:

Properties

IUPAC Name

6-bromo-1H-isothiochromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrOS/c10-7-2-1-6-4-12-5-9(11)8(6)3-7/h1-3H,4-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPIUPYXHSHXTAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=C(C=C2)Br)C(=O)CS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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